H-Bond Donor/Acceptor Profile vs. Non-Hydroxylated Analog
The target compound (CAS 53924-10-0) contains a 5-hydroxy group that adds one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to its closest non-hydroxylated analog, 1H-indole-2-carboxylic acid, 3-(diphenylmethyl)- (CAS 53924-09-7). This yields a total of 3 HBD (COOH, indole NH, 5-OH) and 4 HBA (C=O, COOH oxygen, 5-OH oxygen) versus 2 HBD and 3 HBA for the comparator . The difference of +1 HBD is pharmacologically consequential: Lipinski's rule-of-five analysis and CNS MPO scoring both penalize or reward HBD count differentially depending on the target profile. For glycine-site NMDA antagonists derived from the indole-2-carboxylate scaffold, published SAR indicates that hydrogen-bond-accepting polarity at the position corresponding to C5 is associated with sub-micromolar binding affinity (Ki <1 μM), whereas non-polar substituents at the same position yield weaker antagonists [1].
Comparator: 2 HBD, 3 HBA
| Evidence Dimension | Hydrogen-bond donor count (HBD) / Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 3 HBD (COOH, indole NH, 5-OH); 4 HBA (C=O, COOH O, 5-OH O) |
| Comparator Or Baseline | CAS 53924-09-7 (3-diphenylmethyl-indole-2-carboxylic acid, no 5-OH): 2 HBD, 3 HBA |
| Quantified Difference | +1 HBD, +1 HBA for target compound |
| Conditions | Structural enumeration from SMILES/InChI; HBD/HBA counts per standard medicinal chemistry definitions |
Why This Matters
For a procurement scientist selecting among available 3-diphenylmethyl-indole-2-carboxylic acid analogs, the additional H-bond donor fundamentally alters predicted solubility, permeability, and target binding pharmacophore — parameters that cannot be compensated by formulation adjustments alone.
- [1] Di Fabio R, et al. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. PubMed. C6-Cl and C3 polar H-bond-accepting groups associated with Ki <1 μM. View Source
